Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 4-bromobenzyl chloride.
Formation of Intermediate: The piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-bromobenzyl chloride to introduce the bromobenzyl group.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromobenzylcarbamate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromobenzyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a bromobenzyl group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H24BrNO3 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)12-13-4-6-14(18)7-5-13/h4-7,21H,8-12H2,1-3H3 |
InChI Key |
DWPRGIBAQWFDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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